Crystallographic Binding Validation: Two Independent Protein Targets vs. Uncharacterized Close Analogs
(3R)-1-Methylpiperidin-3-yl furan-2-carboxylate has been crystallographically validated as a bound fragment in two independent X-ray crystallography screening campaigns, with electron density confirming specific binding to human SHIP1 (PDB 5RY1, 1.52 Å resolution) [1] and S. mansoni TGR (PDB 8PLP, 2.28 Å resolution) [2]. By contrast, closely related analogs such as piperidin-3-yl furan-2-carboxylate (CAS 1220037-16-0, lacking N-methylation) and (1-methylpiperidin-4-yl) furan-2-carboxylate (the 4-yl regioisomer) have no publicly deposited protein–ligand crystal structures in the PDB, meaning their binding competence at any of these validated sites remains entirely unproven.
| Evidence Dimension | Number of crystallographically validated protein–ligand binding events (PDB-deposited structures with resolved ligand electron density) |
|---|---|
| Target Compound Data | 2 validated binding events: SHIP1 (5RY1, 1.52 Å) and SmTGR (8PLP, 2.28 Å) |
| Comparator Or Baseline | Piperidin-3-yl furan-2-carboxylate (non-methylated): 0 PDB entries; (1-methylpiperidin-4-yl) furan-2-carboxylate: 0 PDB entries; (3S)-enantiomer: 0 PDB entries |
| Quantified Difference | 2 vs. 0 crystallographically validated binding sites for all close analogs |
| Conditions | PDB query (November 2024) for deposited structures containing the respective ligand; X-ray crystallography fragment screens using Enamine DSI-poised library (768 fragments) |
Why This Matters
Procurement decisions for fragment screening or structure-based drug design require compounds with proven binding competence; selecting an analog without any crystallographic validation introduces an unquantified risk of wasted screening resources.
- [1] Bradshaw WJ et al. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2. Structure. 2024;32(4):453-466.e6. PDB 5RY1: (3R)-1-methylpiperidin-3-yl furan-2-carboxylate bound to SHIP1 phosphatase and C2 domains, 1.52 Å resolution. View Source
- [2] de Souza Neto LR et al. Fragment library screening by X-ray crystallography and binding site analysis on thioredoxin glutathione reductase of Schistosoma mansoni. Sci Rep. 2024;14(1):1582. PDB 8PLP: (3R)-1-methylpiperidin-3-yl furan-2-carboxylate bound to SmTGR (fragment screen hit 26), 2.28 Å resolution. View Source
